molecular formula C17H17N5OS B358025 4-(furan-2-yl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 902306-33-6

4-(furan-2-yl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B358025
CAS No.: 902306-33-6
M. Wt: 339.4g/mol
InChI Key: PYZYDWICSVQDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique fusion of pyrido, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce dihydropyrimidine compounds .

Scientific Research Applications

2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: 2-(2-Furyl)-9-propyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of fused rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .

Properties

CAS No.

902306-33-6

Molecular Formula

C17H17N5OS

Molecular Weight

339.4g/mol

IUPAC Name

4-(furan-2-yl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H17N5OS/c1-2-6-21-7-5-11-13(9-21)24-17-14(11)16-19-15(12-4-3-8-23-12)20-22(16)10-18-17/h3-4,8,10H,2,5-7,9H2,1H3

InChI Key

PYZYDWICSVQDGM-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5

Origin of Product

United States

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